molecular formula C6H7NaO6 B8810168 SODIUM ERYTHORBATE CAS No. 7317-67-1

SODIUM ERYTHORBATE

Cat. No.: B8810168
CAS No.: 7317-67-1
M. Wt: 198.11 g/mol
InChI Key: PPASLZSBLFJQEF-UHFFFAOYSA-M
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Description

SODIUM ERYTHORBATE, also known as sodium ascorbate, is a mineral salt of ascorbic acid (vitamin C). It is commonly used as an antioxidant and an acidity regulator in various food and pharmaceutical products. The molecular formula of this compound is C6H7NaO6, and it is known for its high solubility in water and its ability to provide vitamin C in a more bioavailable form .

Preparation Methods

Synthetic Routes and Reaction Conditions

SODIUM ERYTHORBATE is typically synthesized by dissolving ascorbic acid in water and then adding an equivalent amount of sodium bicarbonate. The reaction produces sodium ascorbate and carbon dioxide gas. The reaction can be represented as follows:

C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (sodium ascorbate) + CO2 (carbon dioxide) + H2O (water)\text{C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (sodium ascorbate) + CO2 (carbon dioxide) + H2O (water)} C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (sodium ascorbate) + CO2 (carbon dioxide) + H2O (water)

After the reaction, the sodium ascorbate is precipitated by the addition of isopropanol .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure the purity and quality of the final product. The use of high-purity reagents and controlled reaction conditions helps in achieving a consistent product that meets industry standards .

Chemical Reactions Analysis

Types of Reactions

SODIUM ERYTHORBATE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to dehydroascorbic acid.

    Reduction: It acts as a reducing agent in various chemical reactions.

    Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include atmospheric oxygen and catalytic metals like copper.

    Reduction: It can reduce metal ions such as iron and copper.

    Substitution: Reactions typically occur in aqueous solutions with other salts or acids.

Major Products

Scientific Research Applications

SODIUM ERYTHORBATE has a wide range of applications in scientific research:

    Chemistry: Used as a reducing agent and an antioxidant in various chemical reactions.

    Biology: Plays a role in the isolation of chloroplasts and other cellular components.

    Medicine: Used in the treatment of vitamin C deficiency and as an antioxidant in various pharmaceutical formulations.

    Industry: Employed as an antioxidant and acidity regulator in food products.

Mechanism of Action

SODIUM ERYTHORBATE exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also acts as a coenzyme in various hydroxylation reactions, which are crucial for the synthesis of collagen and other important biomolecules. The molecular targets include enzymes involved in collagen synthesis and other metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Ascorbic acid: The parent compound of sodium ascorbate, known for its antioxidant properties.

    Calcium ascorbate: Another mineral salt of ascorbic acid, used as a dietary supplement.

    Magnesium ascorbate: Similar to sodium ascorbate but with magnesium as the cation.

Uniqueness

SODIUM ERYTHORBATE is unique due to its high solubility in water and its ability to provide vitamin C in a more bioavailable form. Unlike ascorbic acid, it is less acidic, making it suitable for individuals with sensitive stomachs. Its antioxidant properties are comparable to other forms of vitamin C, but its sodium content can be beneficial in certain medical conditions where sodium supplementation is required .

Properties

CAS No.

7317-67-1

Molecular Formula

C6H7NaO6

Molecular Weight

198.11 g/mol

IUPAC Name

sodium;2-(1,2-dihydroxyethyl)-4-hydroxy-5-oxo-2H-furan-3-olate

InChI

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1

InChI Key

PPASLZSBLFJQEF-UHFFFAOYSA-M

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]

Origin of Product

United States

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